5-(2-Hydroxyethyl)furan-2(3H)-one
Overview
Description
5-(2-Hydroxyethyl)furan-2(3H)-one is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a hydroxyethyl group at the 5-position
Mechanism of Action
Target of Action
The primary target of 5-(2-Hydroxyethyl)furan-2(3H)-one is the synthesis of 2,5-Furandicarboxylic acid (2,5-FDCA), a bio-based alternative to terephthalic acid (TPA) . This compound plays a crucial role in the production of high-quality bio-based poly(ethylene furandicarboxylate) (PEF) .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. The compound is synthesized from furan and acetic anhydride under mild conditions . The reaction generates acetic acid and iodoform, both of which are recyclable, and no other harmful by-products are detected .
Biochemical Pathways
The compound affects the biochemical pathway that leads to the synthesis of 2,5-FDCA. This process involves the oxidation of 5-hydroxymethylfurfural (HMF) in the presence of a complex biocatalyst or metallic catalyst . Another method involves the conversion of 2-furoic acid via the well-known Henkel Reaction .
Result of Action
The result of the action of this compound is the production of high-quality PEF . This polymer has a high molecular weight and good appearance . It’s also used in the synthesis of various furan diesters, which are precursors for biomass-derived plastics .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the basicity of the support is advantageous for efficient oxidation of 5-HMF, and it avoids the use of an external base additive . Moreover, the compound provides a cyclic lifecycle and has excellent chemical recyclability .
Biochemical Analysis
Biochemical Properties
5-(2-Hydroxyethyl)furan-2(3H)-one plays a significant role in biochemical reactions, particularly in the synthesis of bio-based polymers. It interacts with enzymes such as oxidoreductases, which facilitate the conversion of related furan compounds into valuable intermediates for polymer production . Additionally, this compound can interact with proteins involved in cellular metabolism, influencing the synthesis and degradation of other biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses. This compound can modulate gene expression, leading to changes in the production of enzymes and other proteins essential for cellular metabolism . Furthermore, it affects cellular metabolism by altering the flux of metabolites through key metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it may inhibit certain oxidoreductases, thereby modulating the redox state of the cell . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade into other products over time . Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular metabolism and function. At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of furan compounds. It interacts with enzymes such as oxidoreductases and transferases, which facilitate its conversion into other metabolites . These interactions can affect metabolic flux and the levels of various metabolites within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5-(2-Hydroxyethyl)furan-2(3H)-one involves the oxidation of furan using oxone as the sole oxidant and water as the solvent . This method is simple, efficient, and scalable, making it suitable for industrial applications. The reaction conditions typically involve mild temperatures and atmospheric pressure, which contribute to the practicality of this method.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through similar oxidation processes, often scaled up to multigram levels. The use of environmentally friendly oxidants and solvents, such as oxone and water, is preferred to minimize the environmental impact and ensure sustainability .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethyl)furan-2(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidants like oxone in aqueous conditions.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-2,5-dicarboxylic acid, a valuable intermediate for the synthesis of bio-based polymers .
Scientific Research Applications
5-(2-Hydroxyethyl)furan-2(3H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A related compound with a hydroxymethyl group instead of a hydroxyethyl group.
Furan-2,5-dicarboxylic acid (FDCA): An oxidation product of 5-(2-Hydroxyethyl)furan-2(3H)-one, used as a monomer for producing bio-based plastics.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxyethyl group enhances its solubility and reactivity, making it a valuable intermediate for various applications.
Properties
IUPAC Name |
5-(2-hydroxyethyl)-3H-furan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-4-3-5-1-2-6(8)9-5/h1,7H,2-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFWDKHAGLQDFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(OC1=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470467 | |
Record name | 5-(2-Hydroxyethyl)furan-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878007-08-0 | |
Record name | 5-(2-Hydroxyethyl)furan-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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